BVT 2733

Description

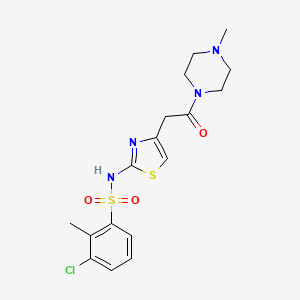

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3S2/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22/h3-5,11H,6-10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPRNGAPPNPYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191083 | |

| Record name | BVT-2733 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376640-41-4 | |

| Record name | BVT-2733 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376640414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BVT-2733 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376640-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BVT-2733 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EGD70329U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BVT 2733: A Selective 11β-HSD1 Inhibitor for Metabolic and Inflammatory Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BVT 2733 is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of numerous metabolic and inflammatory disorders, such as obesity, type 2 diabetes, and arthritis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction to 11β-HSD1 and this compound

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that primarily functions as a reductase in vivo, converting inactive 11-ketoglucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active 11β-hydroxy forms (cortisol and corticosterone, respectively)[1][2][3]. This enzymatic activity increases the intracellular concentration of active glucocorticoids, thereby amplifying their effects on the glucocorticoid receptor[1]. The expression of 11β-HSD1 is particularly high in metabolic tissues such as the liver and adipose tissue, as well as in immune cells like macrophages[3][4].

Elevated 11β-HSD1 activity is associated with various pathological conditions. In adipose tissue, it contributes to visceral obesity and insulin resistance[5][6]. In the liver, it can promote gluconeogenesis and hepatic steatosis[7]. Furthermore, 11β-HSD1 plays a role in inflammation, with its expression being upregulated in pro-inflammatory M1 macrophages[8]. Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for metabolic and inflammatory diseases[9][10].

This compound is a potent, selective, and orally active non-steroidal inhibitor of 11β-HSD1[11][12]. It has demonstrated efficacy in various preclinical models of metabolic and inflammatory diseases, making it a valuable tool for researchers in this field.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular conversion of inactive glucocorticoids to their active forms, thereby dampening the downstream signaling cascade mediated by the glucocorticoid receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

BVT 2733: A Technical Guide to its Core Function and Impact on Cortisol Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT 2733, and its documented effects on cortisol levels. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to serve as a critical resource for professionals in the field of drug development and metabolic disease research.

Core Mechanism of Action: Inhibition of 11β-HSD1

This compound is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by catalyzing the conversion of inactive cortisone to the biologically active cortisol (corticosterone in rodents)[1][2]. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids in key metabolic tissues such as the liver and adipose tissue, without affecting circulating cortisol levels produced by the adrenal gland. This targeted action makes it a promising therapeutic agent for metabolic disorders associated with glucocorticoid excess.

Effects on Cortisol (Corticosterone) Levels: Preclinical Evidence

Preclinical studies, primarily in rodent models of obesity and diabetes, have consistently demonstrated the efficacy of this compound in reducing local and systemic corticosterone levels.

Table 1: Quantitative Summary of this compound's Effect on Serum Corticosterone in Diet-Induced Obese Mice

| Study Reference | Animal Model | Treatment Group | Dose | Duration | Change in Serum Corticosterone | Statistical Significance |

| Liu et al., 2021 | C57BL/6J Mice (High-Fat Diet-Induced Obese) | This compound | 50 mg/kg/day | 30 days | Reduced | p < 0.05 |

Note: Corticosterone is the primary glucocorticoid in rodents and is analogous to human cortisol.

Experimental Protocols

Animal Model: Diet-Induced Obesity in Mice

A common experimental model to evaluate the efficacy of this compound involves inducing obesity in mice through a high-fat diet (HFD).

-

Animals: Male C57BL/6J mice are typically used.

-

Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and other metabolic abnormalities[3]. A control group is maintained on a standard chow diet.

-

This compound Administration: this compound is typically administered orally or via intraperitoneal injection. In the study by Liu et al. (2021), this compound was administered daily via intraperitoneal injection at a dose of 50 mg/kg for 30 days[3].

Measurement of Serum Corticosterone: Enzyme-Linked Immunosorbent Assay (ELISA)

Serum corticosterone levels are quantified using a competitive ELISA, a standard and reliable method.

-

Sample Collection: Blood samples are collected from the mice, and serum is separated by centrifugation.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for corticosterone is used.

-

Standards with known corticosterone concentrations and the serum samples are added to the wells.

-

A fixed amount of horseradish peroxidase (HRP)-labeled corticosterone is added to each well. This competes with the corticosterone in the sample for binding to the capture antibody.

-

After an incubation period, the plate is washed to remove unbound components.

-

A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.

-

The intensity of the color is inversely proportional to the concentration of corticosterone in the sample.

-

The absorbance is read using a microplate reader, and the corticosterone concentration in the samples is determined by comparison to the standard curve[4][5][6][7].

-

11β-HSD1 Activity Assay

To confirm the inhibitory effect of this compound on its target enzyme, an 11β-HSD1 activity assay is performed, typically using liver or adipose tissue homogenates.

-

Tissue Preparation: Liver or adipose tissue is homogenized in a suitable buffer.

-

Assay Principle: The assay measures the conversion of a substrate (e.g., cortisone) to the product (cortisol) by 11β-HSD1.

-

Procedure:

-

Tissue homogenates are incubated with a known concentration of the substrate (cortisone) and a cofactor (NADPH).

-

The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of cortisol produced is quantified using methods such as high-performance liquid chromatography (HPLC) or specific immunoassays.

-

The inhibitory effect of this compound is determined by performing the assay in the presence of varying concentrations of the compound and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[1][2].

-

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits 11β-HSD1, reducing cortisol production.

Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novamedline.com [novamedline.com]

- 5. sceti.co.jp [sceti.co.jp]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. medimabs.com [medimabs.com]

Foundational Research on 11β-HSD1 Inhibition by BVT 2733: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document outlines the key experimental findings, methodologies, and signaling pathways associated with this compound's mechanism of action, with a focus on its therapeutic potential in metabolic and inflammatory diseases.

Core Concepts: 11β-HSD1 Inhibition

11β-HSD1 is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels. It catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid receptor (GR) activation within specific tissues.[1] Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various conditions, including obesity, metabolic syndrome, and chronic inflammation. This compound is a potent and selective non-steroidal inhibitor of 11β-HSD1, demonstrating significant efficacy in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC50 (nM) |

| Mouse 11β-HSD1 | 96 |

| Human 11β-HSD1 | 3341 |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Vehicle Control (High-Fat Diet) | This compound (100 mg/kg, oral) | Reference |

| Body Weight | Significant increase | Attenuated weight gain and induced weight loss | [2][3][4][5] |

| Glucose Tolerance | Impaired | Improved | [2][3][4][5] |

| Plasma Insulin Levels | Elevated | Reduced | [2][3][4][5] |

| Adipose Tissue Macrophage Infiltration | Increased | Decreased | [2][3][4] |

| Adipose Tissue TNF-α mRNA | Increased | Decreased | [2][4] |

| Adipose Tissue MCP-1 mRNA | Increased | Decreased | [2][4] |

Table 3: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model

| Parameter | Vehicle Control | This compound (100 mg/kg, oral, twice daily) |

| Arthritis Severity | Severe | Attenuated |

| Serum TNF-α, IL-1β, IL-6, IL-17 | Elevated | Decreased |

Experimental Protocols

This section details the methodologies employed in the foundational research of this compound.

In Vivo Diet-Induced Obesity Mouse Model

-

Diet: Mice were fed a high-fat diet (HFD) for 24 weeks to induce obesity and metabolic dysfunction.[2][3][4][5]

-

This compound Administration: For the final four weeks of the study, a cohort of HFD-fed mice received this compound at a dose of 100 mg/kg body weight, administered orally.[2][3][4][5]

-

Key Assays:

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Mice were fasted and then administered an intraperitoneal injection of glucose. Blood glucose levels were measured at various time points to assess glucose clearance.[2][4][5]

-

Plasma Insulin Measurement: Blood samples were collected to determine plasma insulin concentrations using standard immunoassay techniques.[2][4][5]

-

Adipose Tissue Analysis: Epididymal adipose tissue was collected for further analysis.

-

Immunohistochemistry: Adipose tissue sections were stained with antibodies against the macrophage marker F4/80 to quantify macrophage infiltration.[2][4]

-

Real-Time PCR: Total RNA was extracted from adipose tissue to quantify the mRNA expression levels of inflammatory markers such as TNF-α and MCP-1.[2][4]

-

-

In Vitro Macrophage and Preadipocyte Studies

-

Cell Lines:

-

Inflammatory Stimulation: Cells were stimulated with either palmitate (PA) or lipopolysaccharide (LPS) to induce an inflammatory response.[4]

-

This compound Treatment: Stimulated cells were co-treated with varying concentrations of this compound to assess its anti-inflammatory effects.[4]

-

Key Assays:

-

Real-Time PCR: Total RNA was extracted from the cells to measure the mRNA expression of inflammatory cytokines such as IL-6 and MCP-1.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the foundational research of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BVT 2733: A Technical Chronicle of a Selective 11β-HSD1 Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Preclinical Evaluation, and Developmental Trajectory of BVT 2733.

Abstract

This compound emerged from early 21st-century efforts to therapeutically target metabolic diseases through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. Developed by Biovitrum, this small molecule, non-steroidal inhibitor demonstrated promising preclinical efficacy in models of obesity and metabolic syndrome. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, chemical properties, preclinical pharmacology, and the factors that likely influenced its developmental path. Through a synthesis of published data, this document offers valuable insights for researchers in metabolic disease and drug development.

Introduction: The Rationale for 11β-HSD1 Inhibition

The global rise in obesity and type 2 diabetes has driven the search for novel therapeutic targets. One such target that has garnered significant interest is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[1] This intracellular amplification of glucocorticoid action is implicated in the pathophysiology of insulin resistance, visceral obesity, and dyslipidemia.[1] Consequently, the selective inhibition of 11β-HSD1 was hypothesized to offer a targeted approach to ameliorate the multifaceted nature of the metabolic syndrome without causing the systemic side effects associated with global glucocorticoid receptor antagonism.

Discovery and Chemical Properties of this compound

This compound was identified by Biovitrum through high-throughput screening of their in-house compound library.[2] It belongs to the arylsulfonamidothiazole class of compounds.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide |

| Molecular Formula | C₁₇H₂₁ClN₄O₃S₂ |

| Molecular Weight | 428.96 g/mol |

| CAS Number | 376640-41-4 |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO, not in water |

Mechanism of Action

This compound is a selective, non-steroidal inhibitor of 11β-HSD1.[4] Its primary mechanism of action is to block the reductase activity of 11β-HSD1, thereby preventing the intracellular conversion of inactive glucocorticoids to their active forms. This reduction in local glucocorticoid concentrations in tissues like the liver and adipose tissue is the foundation of its therapeutic potential in metabolic disorders.

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacology

The preclinical development of this compound was centered on its evaluation in various in vitro and in vivo models of metabolic disease and inflammation.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of the murine 11β-HSD1 enzyme. However, its potency against the human enzyme was significantly weaker. A key desirable characteristic of this compound was its high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding mineralocorticoid excess-like side effects.

Table 2: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC₅₀ | Kᵢ | Selectivity vs. 11β-HSD2 |

| Murine 11β-HSD1 | 96 nM | 1 µmol/l | >30-fold |

| Human 11β-HSD1 | 3341 nM | - | - |

| Human 11β-HSD2 | >10 µM | >33 µmol/l | - |

In Vivo Efficacy in Animal Models

Multiple studies in diet-induced obese (DIO) mice and rats demonstrated the beneficial metabolic effects of this compound.

In a study on diet-induced obese rats, oral administration of this compound (100 mg/kg, twice daily for 16-17 days) resulted in:

-

Reduced food intake (-26%)[4]

-

Decreased body weight gain (-3.9%)[4]

-

A significant reduction in percentage fat (-40.9%)[4]

-

Increased energy expenditure (+38%)[4]

-

Improved glucose homeostasis[4]

Another key study in high-fat diet (HFD)-fed C57BL/6J mice, where this compound was administered orally at 100 mg/kg for four weeks, showed:

-

Prevention of obesity development and induction of weight loss.[5][6]

-

Down-regulation of inflammation-related genes in adipose tissue, including monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[5][6]

-

Reduced macrophage infiltration in adipose tissue.[5]

Table 3: Summary of In Vivo Preclinical Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Diet-induced obese rats | 100 mg/kg, p.o. b.i.d., 16-17 days | Reduced food intake, body weight gain, and fat mass; improved glucose homeostasis. | [4] |

| High-fat diet-fed C57BL/6J mice | 100 mg/kg, p.o., 4 weeks | Decreased body weight, improved glucose tolerance and insulin sensitivity, suppressed adipose tissue inflammation. | [5][6] |

Pharmacokinetics

Limited pharmacokinetic data for this compound in mice revealed modest oral bioavailability and an acceptable half-life for a tool compound in preclinical studies.[3]

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Oral Bioavailability (F) | 21% |

| Half-life (t₁/₂) | 2.5 - 3.5 hours |

Experimental Protocols

In Vivo Study in High-Fat Diet-Induced Obese Mice

The following protocol is based on the study by Wang et al. (2012).[5][6]

Figure 2: Experimental Workflow for In Vivo Efficacy Study.

-

Animals: Male C57BL/6J mice.

-

Diet: Mice were fed a high-fat diet (HFD) for 24 weeks to induce obesity.

-

Treatment: For the final four weeks, HFD-fed mice were orally administered either vehicle or this compound at a dose of 100 mg/kg.

-

Assessments:

-

Body Weight: Monitored throughout the study.

-

Glucose Tolerance Test: Performed to assess glucose homeostasis.

-

Insulin Levels: Measured to evaluate insulin sensitivity.

-

Gene Expression Analysis: Adipose tissue was collected for real-time RT-PCR analysis of inflammatory markers (e.g., MCP-1, TNF-α).

-

Immunohistochemistry: Adipose tissue was stained for macrophage markers (e.g., F4/80) to quantify immune cell infiltration.

-

In Vitro Anti-inflammatory Assay

The following protocol is based on the in vitro experiments described by Wang et al. (2012).[5][6]

-

Cell Lines: J774A.1 murine macrophages and 3T3-L1 preadipocytes.

-

Stimulation: Cells were treated with lipopolysaccharide (LPS) or palmitate (PA) to induce an inflammatory response.

-

Treatment: Cells were co-treated with the inflammatory stimulus and varying concentrations of this compound.

-

Analysis:

-

mRNA Expression: The expression levels of pro-inflammatory cytokines such as MCP-1 and interleukin-6 (IL-6) were quantified using real-time RT-PCR.

-

Protein Secretion: The concentrations of secreted MCP-1 and IL-6 in the cell culture media were measured by ELISA.

-

Developmental Status and Conclusion

Despite the promising preclinical data in rodent models, the development of this compound did not progress to later-stage clinical trials. A critical factor that likely contributed to this decision was the significantly lower potency of this compound against the human 11β-HSD1 enzyme compared to its murine counterpart.[3][7][8] This species-dependent difference in activity is a common challenge in the development of 11β-HSD1 inhibitors and highlights the importance of early assessment of human enzyme potency.

Biovitrum and their collaborator Amgen subsequently advanced another compound from this chemical class, BVT-3498 (also known as AMG-311), into clinical trials.[3] However, the development of many 11β-HSD1 inhibitors across the pharmaceutical industry has been challenging, with several programs being discontinued for various reasons, including insufficient efficacy in human trials or concerns about long-term safety, particularly regarding the hypothalamic-pituitary-adrenal (HPA) axis.[5][6]

References

- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. books.rsc.org [books.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

BVT 2733: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details its chemical structure, physicochemical and biological properties, mechanism of action, and its therapeutic implications in metabolic and inflammatory diseases. Experimental protocols and quantitative data are presented to support its scientific evaluation.

Chemical Structure and Physicochemical Properties

This compound is a non-steroidal, small molecule inhibitor of 11β-HSD1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide[1] |

| Molecular Formula | C17H21ClN4O3S2[1] |

| Molecular Weight | 428.96 g/mol [1][2] |

| CAS Number | 376640-41-4[2] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO, not in water[1] |

| SMILES Notation | CN1CCN(CC1)C(=O)CC1=CSC(NS(=O)(=O)C2=CC=CC(Cl)=C2C)=N1[1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels. 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents)[3]. By inhibiting this enzyme, this compound effectively reduces the local concentration of active glucocorticoids in target tissues such as the liver, adipose tissue, and macrophages.

This targeted inhibition has significant therapeutic implications, particularly in the context of metabolic syndrome and inflammatory diseases where excess local glucocorticoid activity is pathogenic.

Signaling Pathway of this compound in Modulating Glucocorticoid Action

Therapeutic Potential in Metabolic and Inflammatory Diseases

Research has demonstrated the potential of this compound in treating obesity, type 2 diabetes, and inflammatory conditions.

Obesity and Metabolic Syndrome

In animal models of diet-induced obesity, oral administration of this compound has been shown to:

-

Reduce body weight and adiposity : Treatment with this compound led to a significant decrease in body weight gain and fat mass[4][5].

-

Improve glucose homeostasis : this compound treatment enhanced glucose tolerance and insulin sensitivity[4][6].

-

Modulate adipokines : The expression of beneficial adipokines like adiponectin was increased, while markers associated with insulin resistance were modulated[4].

Inflammation

This compound exhibits anti-inflammatory properties by attenuating the expression of pro-inflammatory mediators. In vitro studies using macrophage cell lines have shown that this compound can:

-

Decrease pro-inflammatory cytokine production : Treatment with this compound reduced the expression of monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli[1][2][7].

-

Inhibit macrophage infiltration : In vivo studies have shown a reduction in macrophage infiltration into adipose tissue following this compound treatment, a key process in obesity-related inflammation[2][4].

Signaling Pathway of this compound in Inflammation

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Species | IC50 (nM) | Reference |

| 11β-HSD1 | Mouse | 96 | [8] |

| 11β-HSD1 | Human | 3341 | [8] |

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese Mice

| Parameter | Treatment Group (this compound) | Control Group (Vehicle) | % Change | Reference |

| Body Weight Gain (g) | Decreased | Increased | - | [2][4] |

| Glucose Tolerance | Improved | Impaired | - | [2][4] |

| Insulin Sensitivity | Improved | Impaired | - | [2][4] |

| Adipose MCP-1 mRNA | Down-regulated | Up-regulated | - | [2][6] |

| Adipose TNF-α mRNA | Down-regulated | Up-regulated | - | [2][6] |

| Adipose Macrophage Infiltration | Decreased | Increased | - | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Study in Diet-Induced Obese Mice

Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and adipose tissue inflammation in a model of diet-induced obesity.

Experimental Workflow:

Methodology:

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for 20 weeks to induce obesity[2][4].

-

Treatment: Mice are randomly assigned to a control group (receiving vehicle) or a treatment group receiving this compound (100 mg/kg body weight) daily via oral gavage for 4 weeks[2][4].

-

Metabolic Phenotyping: Body weight and food intake are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis[2].

-

Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and tissues (e.g., epididymal white adipose tissue, liver) are collected.

-

Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory markers (e.g., MCP-1, TNF-α) and adipokines[2][6].

-

Histology: Adipose tissue sections are stained with antibodies against macrophage markers (e.g., F4/80) to quantify macrophage infiltration[2][4].

-

Flow Cytometry: Stromal vascular fraction from adipose tissue can be isolated and analyzed by flow cytometry to quantify different macrophage populations[9][10].

-

In Vitro Macrophage Inflammation Assay

Objective: To determine the direct effect of this compound on inflammatory responses in macrophages.

Methodology:

-

Cell Culture: J774A.1 macrophage cells are cultured in appropriate media[2].

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or palmitic acid (PA) for 24 hours[2][7].

-

Analysis of Inflammatory Markers:

-

Gene Expression: RNA is isolated from the cells, and qRT-PCR is performed to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α)[2][7].

-

Protein Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA)[7].

-

Western Blot: Cell lysates are prepared, and Western blotting is performed to analyze the protein levels of components of inflammatory signaling pathways (e.g., NF-κB)[3].

-

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting 11β-HSD1. Its ability to selectively modulate local glucocorticoid levels provides a targeted approach to treating metabolic and inflammatory disorders. The preclinical data strongly support its efficacy in reducing obesity, improving glucose control, and attenuating inflammation. Further clinical investigation is warranted to translate these promising findings into therapeutic applications for patients with metabolic syndrome and related inflammatory conditions.

References

- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. | BioWorld [bioworld.com]

- 6. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

BVT 2733: An In-depth Technical Guide for the Investigation of Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a constellation of conditions that occur together, elevating the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key enzyme implicated in the pathogenesis of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol, particularly in adipose tissue and the liver.[1][2] Elevated local cortisol levels contribute to the pathologies seen in metabolic syndrome. BVT 2733 is a potent and selective inhibitor of 11β-HSD1 and has emerged as a critical tool for studying the underlying mechanisms of metabolic syndrome and for the development of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in preclinical models, and a summary of its effects on key metabolic and inflammatory parameters.

Introduction to 11β-HSD1 and Metabolic Syndrome

The global prevalence of metabolic syndrome is rising dramatically, posing a significant public health challenge. The syndrome's pathophysiology is complex and multifactorial, with chronic low-grade inflammation and insulin resistance playing central roles. The enzyme 11β-HSD1 has been identified as a key player in the local regulation of glucocorticoid action.[1][2] In individuals with obesity, 11β-HSD1 expression and activity are upregulated in adipose tissue, leading to increased intracellular cortisol concentrations.[1][2] This localized excess of cortisol promotes adipogenesis, insulin resistance, and a pro-inflammatory state, thereby contributing to the development and progression of metabolic syndrome.[1][5] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for managing this multifaceted disorder.

This compound: A Selective 11β-HSD1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high selectivity for 11β-HSD1.[3][4] By blocking the activity of this enzyme, this compound effectively reduces the intracellular conversion of cortisone to cortisol in key metabolic tissues. This targeted action makes this compound an invaluable pharmacological tool for dissecting the role of 11β-HSD1 in metabolic disease and for evaluating the therapeutic potential of 11β-HSD1 inhibition.

Mechanism of Action of this compound in Metabolic Syndrome

The therapeutic effects of this compound in the context of metabolic syndrome are primarily mediated through its inhibition of 11β-HSD1. This leads to a series of downstream events that collectively ameliorate the key features of the syndrome.

Preclinical In Vivo Studies with this compound

The efficacy of this compound in mitigating the features of metabolic syndrome has been demonstrated in preclinical studies, primarily utilizing a diet-induced obesity (DIO) mouse model.

Summary of In Vivo Effects of this compound

| Parameter | Model | Treatment | Duration | Outcome | Reference |

| Body Weight | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Significant reduction in body weight gain and induction of weight loss compared to vehicle-treated DIO mice. | [3][4] |

| Glucose Homeostasis | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Improved glucose tolerance and insulin sensitivity compared to vehicle-treated DIO mice. | [3][4] |

| Adipose Tissue Inflammation | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Reduced mRNA expression of pro-inflammatory markers (MCP-1, TNF-α) in adipose tissue. | |

| Macrophage Infiltration | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Decreased infiltration of F4/80+ macrophages, including pro-inflammatory (CD11c+) subtypes, into adipose tissue. | |

| Adipokine Profile | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Normalized expression of key adipokines, with increased adiponectin and vaspin, and decreased resistin and leptin levels. |

Experimental Workflow for In Vivo Studies

Detailed Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks of age.

-

Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet:

-

Control Group: Feed a standard normal chow diet.

-

DIO Group: Feed a high-fat diet (e.g., 60% kcal from fat) for a period of 24 weeks to induce obesity and metabolic syndrome phenotypes.

-

-

This compound Administration:

-

Following the diet-induction period, randomize DIO mice into treatment groups.

-

Administer this compound orally (e.g., by gavage) at a dose of 100 mg/kg body weight, once daily for 4 weeks.

-

The vehicle control group should receive an equivalent volume of the vehicle used to dissolve this compound.

-

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

-

Glucose Injection: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.

-

Data Analysis: Calculate the area under the curve (AUC) for glucose excursion.

Real-Time PCR for Gene Expression Analysis in Adipose Tissue

-

RNA Extraction: Isolate total RNA from epididymal adipose tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Real-Time PCR:

-

Perform quantitative real-time PCR using a suitable PCR system and gene-specific primers and probes for target genes (e.g., Mcp-1, Tnf-α, Il-6, Adiponectin, Leptin, Resistin, Vaspin) and a housekeeping gene (e.g., β-actin or Gapdh) for normalization.

-

Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Flow Cytometry for Macrophage Infiltration in Adipose Tissue

-

Stromal Vascular Fraction (SVF) Isolation:

-

Excise epididymal adipose tissue and mince finely.

-

Digest the tissue with collagenase type I solution at 37°C with gentle shaking.

-

Neutralize the collagenase with complete medium and filter the cell suspension through a 100 µm cell strainer.

-

Centrifuge to pellet the SVF cells.

-

-

Antibody Staining:

-

Resuspend SVF cells in FACS buffer (PBS with 1% BSA).

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain with fluorescently conjugated antibodies against macrophage markers, such as F4/80, CD11b, and CD11c.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on single, live cells, and then identify macrophage populations based on marker expression (e.g., F4/80+, CD11b+).

-

Further characterize macrophages as pro-inflammatory (CD11c+) or anti-inflammatory (CD11c-).

-

-

Data Analysis: Quantify the percentage and absolute number of different macrophage populations within the SVF.

In Vitro Studies with this compound

The effects of this compound have also been investigated in cell culture models to dissect the molecular mechanisms underlying its anti-inflammatory properties.

Summary of In Vitro Effects of this compound

| Cell Line | Stimulus | This compound Treatment | Outcome | Reference |

| J774A.1 Macrophages | Palmitate (PA) or Lipopolysaccharide (LPS) | Co-treatment with this compound | Attenuated the PA- or LPS-induced increase in Mcp-1 and Il-6 mRNA expression. | |

| 3T3-L1 Preadipocytes | Palmitate (PA) | Co-treatment with this compound | Normalized the PA-induced changes in Vaspin and Resistin mRNA expression. |

Cell Culture and Treatment Protocols

-

Cell Lines:

-

J774A.1 murine macrophages.

-

3T3-L1 murine preadipocytes.

-

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Stimulation:

-

Stimulate J774A.1 macrophages with palmitate (e.g., 200 µM) or LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

-

Treat 3T3-L1 preadipocytes with palmitate (e.g., 200 µM).

-

-

This compound Treatment: Co-treat cells with this compound at various concentrations to assess its dose-dependent effects.

-

Analysis: Analyze gene expression by real-time PCR as described in section 5.3.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound in adipose tissue involve the modulation of key signaling pathways that are activated in the context of metabolic syndrome.

References

- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of BVT 2733: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of BVT 2733, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By modulating glucocorticoid metabolism at the cellular level, this compound presents a promising therapeutic avenue for a range of inflammatory conditions. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of 11β-HSD1

This compound exerts its anti-inflammatory effects by selectively inhibiting 11β-HSD1.[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent endogenous glucocorticoid. In various tissues, elevated local concentrations of cortisol can amplify pro-inflammatory signaling pathways. By blocking 11β-HSD1, this compound effectively reduces the intracellular production of cortisol, thereby dampening the inflammatory response.[4]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

In Vivo Anti-Inflammatory Effects in Diet-Induced Obese Mice

| Parameter | High-Fat Diet (HFD) Control | HFD + this compound | Outcome | Reference |

| Adipose Tissue Macrophage Infiltration | ||||

| F4/80+ Macrophages | Increased | Decreased | Reduced macrophage infiltration | [2][5] |

| CD11b+ CD11c- Macrophages | Increased | Decreased | Reduction in a specific macrophage subset | [5] |

| CD11b+ CD11c+ Macrophages | Increased | Decreased | Reduction in a pro-inflammatory macrophage subset | [5] |

| Adipose Tissue Gene Expression | ||||

| TNF-α mRNA | Increased | Decreased (p<0.05) | Down-regulation of a key pro-inflammatory cytokine | [2][5] |

| MCP-1 mRNA | Increased | Decreased (p<0.05) | Down-regulation of a key chemokine | [2][5] |

In Vitro Anti-Inflammatory Effects on Macrophages and Preadipocytes

| Cell Type & Stimulus | Parameter | Control | + this compound | Outcome | Reference |

| J774A.1 Macrophages (Palmitate-induced) | |||||

| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [2] | |

| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [2] | |

| J774A.1 Macrophages (LPS-induced) | |||||

| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [2] | |

| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [2] | |

| 3T3-L1 Preadipocytes (Palmitate-induced) | |||||

| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [6] | |

| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [6] | |

| 3T3-L1 Preadipocytes (LPS-induced) | |||||

| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [6] | |

| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [6] | |

| THP-1 Cells (LPS-induced) | |||||

| IL-1β, IL-6, IL-8, IL-10, COX-2 mRNA | Increased | Decreased | Broad reduction in pro-inflammatory gene expression | [4] | |

| IL-1β Protein | Increased | Alleviated | Reduced secretion of a key pro-inflammatory cytokine | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Studies in Diet-Induced Obese Mice

-

Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for 24 weeks to induce obesity and a low-grade inflammatory state.[2][5]

-

Treatment: A subset of HFD-fed mice received this compound orally at a dose of 100 mg/kg for the final four weeks of the study. A control group of HFD-fed mice received a vehicle.[2][5]

-

Tissue Collection and Analysis: At the end of the treatment period, epididymal adipose tissue was collected.

-

Immunohistochemistry: Adipose tissue was stained for the macrophage-specific marker F4/80 to quantify macrophage infiltration.[2][5]

-

Flow Cytometry: The stromal vascular fraction (SVF) of adipose tissue was isolated and analyzed by flow cytometry using antibodies against F4/80, CD11b, and CD11c to characterize macrophage subpopulations.[5][7]

-

Gene Expression Analysis: Total RNA was extracted from adipose tissue, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of inflammatory genes, including TNF-α and MCP-1.[2][5]

In Vitro Cell Culture Experiments

-

Cell Lines: Murine J774A.1 macrophages and 3T3-L1 preadipocytes, as well as human THP-1 cells, were used.[2][4][6]

-

Inflammatory Stimuli: Cells were stimulated with either palmitate (a saturated fatty acid) or lipopolysaccharide (LPS) to induce an inflammatory response.[2][4][6]

-

This compound Treatment: Cells were co-treated with the inflammatory stimulus and varying concentrations of this compound.[2][4][6]

-

Gene and Protein Expression Analysis:

-

qRT-PCR: Total RNA was isolated from the cells, and qRT-PCR was used to quantify the mRNA levels of pro-inflammatory cytokines and chemokines such as MCP-1, IL-6, IL-1β, IL-8, IL-10, and COX-2.[2][4][6]

-

ELISA: The concentration of secreted proteins like IL-1β in the cell culture medium was measured using enzyme-linked immunosorbent assay (ELISA).[4]

-

Visualizing the Molecular Pathways and Experimental Design

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the workflow of the described experiments.

Caption: Mechanism of action of this compound in reducing inflammation.

Caption: Workflow for in vivo anti-inflammatory studies of this compound.

Caption: Workflow for in vitro anti-inflammatory studies of this compound.

References

- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

BVT 2733: A Selective 11β-HSD1 Inhibitor for Osteoporosis – A Technical Overview of Preliminary Studies

Introduction: Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Glucocorticoids, while potent anti-inflammatory agents, are a well-known cause of secondary osteoporosis. Their detrimental effects on bone are primarily mediated by the inhibition of osteoblast function and the promotion of osteoclast activity. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in this process by converting inactive cortisone to active cortisol at the tissue level, thereby amplifying local glucocorticoid action.[1][2] BVT 2733 is a selective inhibitor of 11β-HSD1, and preliminary studies suggest its potential as a therapeutic agent for osteoporosis by mitigating the negative effects of endogenous glucocorticoids on bone cells.[2][3] This technical guide provides an in-depth summary of the preclinical evidence for this compound in osteoporosis models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Summary of In Vitro Efficacy

The following tables summarize the key findings from in vitro studies on this compound, demonstrating its effects on osteoblast and osteoclast activity.

Table 1: Effect of this compound on Osteoblast Differentiation and Function

| Cell Line | Experimental Condition | Parameter Measured | Observed Effect of this compound | Reference |

| MC3T3-E1 (pre-osteoblast) | 11β-HSD1 overexpression + Dehydrocorticosterone (DHC) | Alkaline Phosphatase (ALP) Activity | Reversal of suppression | [2] |

| Mineralized Calcium Nodule Formation | Reversal of suppression | [2] | ||

| Gene Expression (ALP, BSP, OPN, OCN) | Reversal of suppression | [2] |

Table 2: Effect of this compound on Osteoclastogenesis

| Cell Type | Experimental Condition | Parameter Measured | Observed Effect of this compound | Reference |

| Bone Marrow Macrophages (BMMs) | M-CSF + RANKL stimulation | TRAP-positive multinucleated cells | Concentration-dependent suppression of osteoclast formation | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the preliminary evaluation of this compound.

In Vitro Osteoblast Dysfunction Model

-

Cell Culture: Mouse pre-osteoblast cells (MC3T3-E1) were utilized.[2]

-

Induction of 11β-HSD1 Overexpression: A lentiviral vector was used to infect MC3T3-E1 cells to induce the overexpression of mouse 11β-HSD1. A negative control lentivirus was used for comparison. Successful overexpression was confirmed at both mRNA and protein levels.[2]

-

Induction of Osteogenic Suppression: The 11β-HSD1 overexpressing cells were cultured in the presence of dehydrocorticosterone (DHC), a reductase substrate, to simulate the effects of endogenous glucocorticoid activation.[2]

-

Treatment: this compound, a selective 11β-HSD1 inhibitor, was added to the culture medium to assess its ability to counteract the effects of 11β-HSD1 overexpression.[2]

-

Assessment of Osteogenesis:

-

Alkaline Phosphatase (ALP) Activity: ALP is a key marker of early osteoblast differentiation.[4][5] Its activity was measured biochemically.[2]

-

Mineralization: The formation of calcium nodules, indicative of late-stage osteoblast function, was assessed, likely through staining methods such as Alizarin Red S.[2]

-

Gene Expression Analysis: The mRNA levels of critical osteogenic marker genes, including Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), Osteopontin (OPN), and Osteocalcin (OCN), were quantified.[2]

-

In Vitro Osteoclastogenesis Model

-

Cell Isolation and Culture: Bone marrow macrophages (BMMs) were isolated from C57BL/6J mice.[3]

-

Induction of Osteoclast Differentiation: BMMs were cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage proliferation and survival, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to drive differentiation into osteoclasts.[3]

-

Treatment: this compound was added to the culture medium at various concentrations to evaluate its effect on osteoclast formation.[3]

-

Assessment of Osteoclastogenesis:

In Vivo Ovariectomized (OVX) Mouse Model

-

Animal Model: Ovariectomy in mice is a widely used and accepted model to simulate postmenopausal osteoporosis, which is primarily driven by estrogen deficiency.[9][10][11]

-

Study Design: While specific studies detailing the use of this compound in OVX mice for bone density measurements were not fully detailed in the preliminary search, a general protocol involves:

-

Surgery: Female mice undergo either a sham operation or bilateral ovariectomy.

-

Treatment: Following a recovery period to allow for bone loss to occur, mice are treated with vehicle control or this compound. Administration would typically be oral, as this compound has been shown to be orally active in other models.

-

Bone Parameter Assessment: Bone mineral density (BMD) and bone microarchitecture are assessed using techniques like micro-computed tomography (micro-CT) or dual-energy X-ray absorptiometry (DXA).[12][13] Histomorphometry on bone sections would be used to analyze cellular-level changes.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate the key mechanisms and processes involved in the action of this compound.

Figure 1: Proposed signaling pathway for this compound in bone cells.

Figure 2: Experimental workflow for in vitro studies of this compound.

Figure 3: Logical flow from preclinical evidence to therapeutic potential.

Conclusion

The preliminary data on this compound indicate a promising, targeted approach for the treatment of osteoporosis, particularly in cases where excess local glucocorticoid activity is a contributing factor, such as in senile or glucocorticoid-induced osteoporosis. By selectively inhibiting 11β-HSD1, this compound has been shown in vitro to protect osteoblasts from glucocorticoid-induced dysfunction and to suppress the formation of osteoclasts.[2][3] These dual actions address the core imbalance in bone remodeling that characterizes osteoporosis. Further in vivo studies in relevant animal models, such as ovariectomized or aged mice, are necessary to confirm these findings and to establish the efficacy of this compound in improving bone mineral density and preventing fractures. The continued investigation of this compound is warranted to determine its full therapeutic potential for patients suffering from osteoporosis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Facilitates Osteoporosis by Turning on Osteoclastogenesis through Hippo Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bslonline.org [bslonline.org]

- 10. Ovariectomy-Induced Dysbiosis May Have a Minor Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ovariectomy-induced bone loss varies among inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Decreased bone mineral density in ovariectomized mice is ameliorated after subsequent repeated intermittent administration of (R)-ketamine, but not (S)-ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

BVT 2733: A Technical Guide to a Selective 11β-HSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details its chemical properties, mechanism of action, and summarizes key experimental findings and methodologies.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 376640-41-4 | [1][2][3][4][5][6] |

| Molecular Weight | 428.96 g/mol | [2][3] |

| Molecular Formula | C₁₇H₂₁ClN₄O₃S₂ | [2] |

Note: The hydrochloride salt of this compound has a molecular weight of 465.42 g/mol .[7]

Mechanism of Action and Signaling Pathway

This compound is a potent and selective, orally active, non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][7] This enzyme is crucial in the tissue-specific regulation of glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids in target tissues such as adipose tissue and liver.

The inhibition of 11β-HSD1 by this compound has significant downstream effects, particularly in the context of inflammation and metabolic disorders. Elevated 11β-HSD1 activity is associated with increased pro-inflammatory signaling. The expression of 11β-HSD1 itself is induced by pro-inflammatory cytokines like TNF-α and IL-1β, a process mediated by transcription factors such as NF-κB and C/EBPβ. This compound, by blocking 11β-HSD1 activity, disrupts this cycle, leading to a reduction in the expression of pro-inflammatory mediators including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

References

- 1. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

BVT 2733 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document outlines supplier and purchasing information, the molecular mechanism of action, detailed experimental protocols, and key signaling pathways modulated by this compound.

Supplier and Purchasing Information

This compound is available from several reputable suppliers for research purposes. The following table summarizes key purchasing information to facilitate procurement.

| Supplier | Catalog Number(s) | Purity | Available Quantities | CAS Number |

| Selleck Chemicals | S0209 | 99.94% | 5mg, 10mg, 50mg, 100mg | 376640-41-4[1] |

| APExBIO | B6104 | >99% | 5mg, 10mg, 50mg, 100mg | 376640-41-4[2] |

| MedChemExpress | HY-18054, HY-18054A (HCl) | 99.72% | 10 mM*1 mL, 5mg, 10mg, 50mg, 100mg | 376640-41-4, 376641-65-5 (HCl)[3][4] |

| GlpBio | GB40133 (HCl) | Not specified | Not specified | 376641-65-5 (HCl)[5] |

| Xcess Biosciences | M6518-2, M6518-10 | ≥98% | 2mg, 10mg | 376640-41-4[6] |

| LKT Labs | B8676 | ≥98% | 5mg, 25mg | 376640-41-4[7] |

| Biosynth | BB179811 | Not specified | 5mg, 10mg, 25mg | 376640-41-4[8] |

Mechanism of Action and Signaling Pathways

This compound is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents) within target tissues such as the liver, adipose tissue, and immune cells.[1][2][5] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby modulating downstream signaling pathways.

The primary mechanism of this compound involves the attenuation of glucocorticoid receptor (GR) activation. This, in turn, impacts inflammatory and metabolic signaling cascades, most notably the NF-κB and MAPK pathways. In inflammatory conditions, elevated 11β-HSD1 activity can amplify pro-inflammatory signals. This compound has been shown to counteract this by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, compiled from various research studies.

In Vivo Administration in a Diet-Induced Obesity Mouse Model

This protocol describes the oral administration of this compound to C57BL/6J mice with diet-induced obesity.

Materials:

-

This compound

-

Vehicle (e.g., appropriate solvent for oral gavage)

-

C57BL/6J mice

-

High-fat diet (HFD) and normal chow (NC)

-

Oral gavage needles

Procedure:

-

Induce obesity in C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 24 weeks). A control group should be maintained on a normal chow diet.[6]

-

Prepare the this compound solution in the chosen vehicle at the desired concentration. A common dosage is 100 mg/kg of body weight.[6]

-

Administer this compound or the vehicle to the HFD-fed mice via oral gavage. One study administered the dose twice daily for four weeks.[6]

-

Monitor body weight, food intake, and water intake regularly throughout the treatment period.

-

At the end of the treatment period, collect blood and tissue samples for further analysis.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test is used to assess glucose metabolism in mice treated with this compound.

Materials:

-

Fasted mice (typically 6 hours)

-

Sterile 20% glucose solution in saline

-

Glucometer and glucose test strips

-

Syringes for intraperitoneal injection

-

Blood collection supplies (e.g., tail snip method)

Procedure:

-

Fast the mice for 6 hours with free access to water.[2]

-

Record the baseline blood glucose level (t=0) from a tail snip.[2]

-

Administer a 2 g/kg body weight dose of the 20% glucose solution via intraperitoneal injection.[5]

-

Measure blood glucose levels at specific time points after the glucose injection, for example, at 15, 30, 60, and 120 minutes.[2][5]

-

Plot the blood glucose concentration over time to assess glucose tolerance.

Immunohistochemistry for F4/80 in Adipose Tissue

This protocol is for detecting macrophage infiltration in adipose tissue.

Materials:

-

Paraffin-embedded adipose tissue sections

-

Anti-F4/80 antibody

-

Appropriate secondary antibody and detection system (e.g., DAB)

-

Antigen retrieval solution (e.g., citrate buffer)

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the adipose tissue sections.

-

Perform antigen retrieval by heating the slides in a citrate buffer.

-

Block endogenous peroxidase activity.

-

Incubate the sections with the primary anti-F4/80 antibody.

-

Wash and incubate with the secondary antibody.

-

Develop the signal using a suitable chromogen like DAB.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the number of F4/80-positive cells to assess macrophage infiltration.[10]

Real-Time RT-PCR for Inflammatory Gene Expression

This method quantifies the mRNA levels of pro-inflammatory genes in adipose tissue.

Materials:

-

Adipose tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., TNF-α, MCP-1) and a housekeeping gene

-

Real-time PCR system

Procedure:

-

Isolate total RNA from the adipose tissue samples.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform real-time PCR using primers specific for the target inflammatory genes and a reference gene.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[10]

In Vitro Macrophage Inflammation Assay

This protocol details the treatment of J774A.1 macrophages to assess the anti-inflammatory effects of this compound.

Materials:

-

J774A.1 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) or Palmitate (PA) to induce inflammation

-

This compound

-

Reagents for RNA extraction and RT-PCR or ELISA for cytokine measurement

Procedure:

-

Culture J774A.1 macrophages in a suitable culture vessel until they reach the desired confluency.[10]

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) or PA (e.g., 200 µM) for a designated period (e.g., 24 hours).[10]

-

Collect the cell culture supernatant to measure secreted cytokines (e.g., MCP-1, IL-6) by ELISA.

-

Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by RT-PCR.[10]

Conclusion

This compound is a valuable research tool for investigating the role of 11β-HSD1 in metabolic and inflammatory diseases. Its selective inhibition of this enzyme provides a targeted approach to understanding the localized effects of glucocorticoids. The information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of 11β-HSD1 inhibition. For research use only. Not for human use.

References

- 1. mmpc.org [mmpc.org]

- 2. diacomp.org [diacomp.org]

- 3. Cell culture of J774A.1 cells [protocols.io]

- 4. sysy-histosure.com [sysy-histosure.com]

- 5. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. mmpc.org [mmpc.org]

- 8. Case - Intraperitoneal Glucose Tolerance Test [protocols.io]

- 9. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Safety and Toxicity Profile of BVT 2733

For Researchers, Scientists, and Drug Development Professionals

Abstract

BVT 2733 is a potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local glucocorticoid concentrations, this compound has demonstrated therapeutic potential in preclinical models of metabolic and inflammatory diseases, including obesity, type 2 diabetes, and arthritis. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, alongside its pharmacological effects and the experimental methodologies used in its evaluation. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of 11β-HSD1 inhibitors.

Introduction

Glucocorticoids play a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune function. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a crucial local regulator of glucocorticoid activity by converting inert cortisone into active cortisol within tissues such as the liver, adipose tissue, and brain. Overactivity of 11β-HSD1 has been implicated in the pathophysiology of various metabolic and inflammatory disorders. This compound has emerged as a selective inhibitor of this enzyme, showing promise in ameliorating disease phenotypes in preclinical studies.[1][2][3] This guide focuses on the safety and toxicity profile of this compound as documented in the available scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology and safety of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference(s) |

| IC50 (11β-HSD1) | Mouse | 96 nM | [4] |

| IC50 (11β-HSD1) | Human | 3341 nM | [4] |

Table 2: In Vivo Efficacy and Dosing in Preclinical Models

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Diet-induced obese mice | 100 mg/kg/day (oral) for 4 weeks | Decreased body weight, enhanced glucose tolerance and insulin sensitivity, suppressed adipose tissue inflammation. | [1][2][4][5] |

| Diet-induced obese mice | 50 mg/kg/day (intraperitoneal) for 30 days | Reduced body weight and hyperlipidemia, attenuated hepatic steatosis and liver injury. | [3][6] |

| Collagen-induced arthritis mice | 100 mg/kg (oral, twice daily) for 2 weeks | Attenuated arthritis severity, reduced serum levels of TNF-α, IL-1β, IL-6, and IL-17. | [4] |

Table 3: Preclinical Safety and Toxicity Data for this compound

| Study Type | Animal Model | Dosing Regimen | Observations | Reference(s) |

| Pilot Toxicity Study | Low-fat diet fed mice | 50 mg/kg/day (intraperitoneal) for 16 days | No observed toxicity in terms of weight loss or behavior. | [3] |

| Pilot Toxicity Study | Low-fat diet fed mice | 100 mg/kg/day (intraperitoneal) for 16 days | Significant weight loss. | [3] |